molecular formula C12H12FN3O2 B147788 ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-68-3

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B147788
Key on ui cas rn: 138907-68-3
M. Wt: 249.24 g/mol
InChI Key: RPPPCKSHIYWAPW-UHFFFAOYSA-N
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Patent
US08247377B2

Procedure details

To a stirred suspension of 4-fluorophenylhydrazine hydrochloride (9.76 g, 60 mmol) in ethanol (250 ml) was added triethylamine (9.2 ml, 62 mmol) and to the resulting amber solution was added ethyl 2-cyano-3-ethoxyacrylate (10.15 g, 60 mmol). The solution was heated at reflux temperature for 3.5 hours. The solution was allowed to cool to room temperature and after standing overnight the resultant solid was filtered off, washed with small amount of ethanol and then ether before being dried under vacuum to give the title compound (12.1 g) as an off white solid.
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
10.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:18]([C:20](=[CH:26]OCC)[C:21]([O:23][CH2:24][CH3:25])=[O:22])#[N:19]>C(O)C>[NH2:19][C:18]1[N:9]([C:6]2[CH:7]=[CH:8][C:3]([F:2])=[CH:4][CH:5]=2)[N:10]=[CH:26][C:20]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
9.76 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10.15 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=COCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered off
WASH
Type
WASH
Details
washed with small amount of ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether before being dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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